6-Bromo-1,2-diazaspiro[2.5]oct-1-ene
Description
Contextualization within Spirocyclic Chemistry and Nitrogen-Containing Heterocycles
Spirocyclic compounds are organic molecules in which two rings are connected through a single, shared carbon atom, known as the spiro atom. This arrangement confers a high degree of rigidity and a distinct three-dimensional geometry compared to their linear or fused-ring counterparts. This structural feature is highly sought after in drug discovery as it can enhance target selectivity and improve pharmacokinetic properties.
Furthermore, 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene is a nitrogen-containing heterocycle. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals. The presence of nitrogen atoms can introduce basicity, hydrogen bonding capabilities, and specific electronic properties that are crucial for biological activity.
The diazirine group, a three-membered ring containing one carbon and two nitrogen atoms with a double bond between the nitrogens, is a key functional group in this molecule. Diazirines are notable for their ability to act as precursors to carbenes upon photolysis. wikipedia.org This reactivity makes them valuable tools in photoaffinity labeling, a technique used to identify and study molecular interactions in biological systems. rsc.orgnih.gov
Unique Structural Features of the Diazaspiro[2.5]oct-1-ene Scaffold
Table 1: Structural and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H9BrN2 |
| IUPAC Name | This compound |
| Spiro Atom | C3 of the cyclohexane (B81311) ring |
| Heterocyclic Ring | Diazirine |
Significance of Halogenation (Bromine) in Spirocyclic Systems
The presence of a bromine atom at the 6-position of the cyclohexane ring significantly impacts the properties of the molecule. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a compound. The introduction of a bromine atom can:
Increase Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and distribution within a biological system.
Introduce a Site for Further Functionalization: The carbon-bromine bond can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. nih.gov
Modulate Electronic Properties: The electronegativity of the bromine atom can influence the electron distribution within the cyclohexane ring, potentially affecting the reactivity and binding affinity of the molecule.
Act as a Bioisostere: In some cases, a bromine atom can mimic other functional groups, a concept known as bioisosterism, to optimize biological activity.
The stereoselective introduction of halogens is a critical aspect of natural product synthesis and can be achieved through various methods, including halocyclization and enantioselective α-halogenation of carbonyl compounds. nih.gov In the context of spirocyclic systems, halogenation can be used to create complex and densely functionalized molecules. nih.govresearchgate.net
Overview of Current Research Trajectories in Bromo-Diazaspiro Compounds
While specific research on this compound is not extensively documented in publicly available literature, research on related bromo-diazaspiro and spirocyclic diazirine compounds provides insight into potential areas of investigation.
Current research involving spirocyclic diazirines primarily focuses on their application as photoaffinity labeling probes. rsc.orgnih.govresearchgate.net These probes are designed to covalently bind to their target biomolecules upon photoactivation, enabling the identification of binding partners and the mapping of interaction sites. The bromine atom in this compound could serve to enhance the binding affinity or selectivity of such a probe.
Furthermore, the synthesis of novel spirocyclic scaffolds, including those containing halogens, is an active area of research in organic and medicinal chemistry. acs.orgbohrium.commdpi.com The development of efficient synthetic routes to compounds like this compound would be a valuable contribution to this field. The synthesis of spirocyclic diazirines often begins with a cyclic ketone, which is converted to the corresponding diaziridine and then oxidized to the diazirine. wikipedia.org
Research into bromo-containing spirocyclic compounds has also explored their potential as anticancer agents. For instance, spirocyclic bromotyrosine analogs have been synthesized and evaluated for their cytotoxicity against cancer cell lines. mdpi.com Additionally, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative has been identified as a covalent inhibitor of a key enzyme in cancer cell metabolism. nih.gov These studies highlight the potential of bromo-spirocyclic scaffolds in the development of new therapeutics.
Table 2: Related Bromo-Spirocyclic Compounds and their Research Focus
| Compound Class | Research Focus |
|---|---|
| Spirocyclic Bromotyrosines | Anticancer activity mdpi.com |
| Spirocyclic 3-Bromo-4,5-dihydroisoxazoles | Enzyme inhibition, anticancer activity nih.gov |
| Halogenated Spiro-indoles | Synthesis via radical cyclization nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2-diazaspiro[2.5]oct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-5-1-3-6(4-2-5)8-9-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMCLOCQGZIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Br)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 6 Bromo 1,2 Diazaspiro 2.5 Oct 1 Ene
Reactivity Profile of the Diazirine Moiety
The diazirine ring is the most reactive component of the molecule, primarily due to its inherent ring strain and the presence of two nitrogen atoms. Diazirines are well-known precursors to carbenes, highly reactive intermediates that can undergo a variety of insertion and addition reactions. wikipedia.orgresearchgate.net Upon photolytic or thermal activation, the diazirine ring can extrude a molecule of nitrogen gas (N₂) to generate a reactive carbene. enamine.netresearchgate.net
This transformation is a key aspect of their chemistry and is widely utilized in applications such as photoaffinity labeling to study biomolecular interactions. wikipedia.orgnih.gov The stability of diazirines in the dark and in the presence of many nucleophiles, as well as under acidic and basic conditions, makes them valuable functional groups in chemical biology. wikipedia.orgenamine.net
The nitrogen atoms in the diazirine ring possess lone pairs of electrons that contribute to the molecule's reactivity. The highest occupied molecular orbital (HOMO) of diazirines has significant character from these nitrogen lone pairs. thieme-connect.com This electronic structure makes the nitrogen atoms susceptible to reactions with electrophiles. For instance, reactions with frustrated Lewis pairs can lead to the cleavage of the N=N double bond. researchgate.net Theoretical studies have indicated that the nitrogen lone pairs contribute to a Walsh-type molecular orbital framework within the three-membered ring. thieme-connect.com
The participation of these lone pairs can also influence the stability and reactivity of the diazirine. In certain reactions, the nitrogen atoms can act as nucleophilic centers, although this reactivity is often overshadowed by the propensity of the diazirine to undergo decomposition to a carbene. researchgate.net
The three-membered diazirine ring is highly strained, which is a major driving force for its reactivity. This strain energy is released upon the extrusion of dinitrogen to form a carbene. The inherent instability due to ring strain makes diazirines prone to decomposition under energetic conditions such as UV irradiation or heating. researchgate.net
Recent studies have explored how modifying the ring strain can alter the reactivity and selectivity of diazirines. For example, the development of cyclobutane-fused diazirines has been shown to reduce the pH-dependent reactivity often observed with alkyl diazirines, which is attributed to the formation of a reactive diazo intermediate. nih.govacs.orgnih.gov By constraining the geometry of the resulting carbene and diazo intermediates, the ring strain can mitigate non-productive side reactions. nih.gov This suggests that the spirocyclic nature of 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene, which incorporates the diazirine into a larger ring system, likely influences its stability and the subsequent reactivity of the carbene it generates.
Role of the Bromine Substituent in Directing Reactivity
Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I effect). This effect can influence the electron density of the adjacent cyclohexane (B81311) ring and, to a lesser extent, the spiro center. A lower electron density in the cyclohexane ring can affect its susceptibility to electrophilic attack.
Conversely, bromine also possesses lone pairs of electrons that can be donated through resonance (+M effect), although this is generally less significant for halogens compared to their inductive effect. In the context of the saturated cyclohexane ring, this resonance effect is negligible. The primary electronic influence of the bromine atom in this compound will be its inductive electron withdrawal.
The bromine atom is relatively large and can create steric hindrance, which can impede the approach of reagents to certain faces of the molecule. This steric bulk can influence the stereoselectivity of reactions involving the cyclohexane ring. For example, in elimination reactions of bromocyclohexanes, the stereochemical arrangement of the bromine and adjacent protons is crucial, and bulky substituents can dictate the preferred reaction pathway. vaia.com
In the case of this compound, the bromine atom could sterically hinder the approach of reactants to the spirocyclic system, potentially directing reactions to the less hindered face of the molecule. The conformation of the cyclohexane ring will also play a role in determining the accessibility of different positions for chemical attack. youtube.comyoutube.com
Electrophilic and Nucleophilic Reactions of the Spirocyclic System
The spirocyclic system of this compound presents a unique structural motif that can participate in various reactions. The reactivity of the cyclohexane ring is generally that of a typical alkane, but the presence of the bromine atom introduces a functional handle for nucleophilic substitution and elimination reactions.
Electrophilic reactions on the cyclohexane ring are generally unfavorable unless activated. msu.eduechemi.comquora.com However, reactions involving the diazirine-generated carbene are a form of intramolecular electrophilic attack if the carbene inserts into a C-H bond of the spirocyclic system.
Nucleophilic substitution at the carbon bearing the bromine atom is possible, though it can be subject to steric hindrance from the bulky spirocyclic framework. youtube.com Depending on the reaction conditions and the nature of the nucleophile, SN2 or SN1 mechanisms could be operative. Elimination reactions (E2 or E1) to form a double bond within the cyclohexane ring are also plausible, particularly in the presence of a strong base. The regioselectivity of such an elimination would be influenced by Zaitsev's rule and the steric environment around the abstractable protons. vaia.com
The spirocyclic structure itself imparts a rigid conformation that can influence the stereochemical outcome of reactions. The synthesis of spiro compounds can sometimes be achieved through double intramolecular electrophilic aromatic substitution on suitable precursors, highlighting the unique reactivity that can be harnessed from such frameworks. acs.org
Interactive Data Table: Reactivity Profile
| Feature | Description | Potential Reactions |
| Diazirine Moiety | Highly strained three-membered ring containing a N=N double bond. | Photolytic or thermal decomposition to a carbene and N₂. wikipedia.orgenamine.net |
| Nitrogen Lone Pairs | Two lone pairs of electrons on the nitrogen atoms. | Can act as nucleophilic centers, reacting with strong electrophiles. researchgate.netresearchgate.net |
| Bromine Substituent | An electronegative halogen atom on the cyclohexane ring. | Undergoes nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions. |
| Spirocyclic System | A quaternary carbon atom connecting two rings. | Provides a rigid conformational framework influencing stereoselectivity. |
Nucleophilic Substitutions on the Bromine-Substituted Carbon
In theory, the carbon atom bonded to the bromine in this compound is electrophilic and should be susceptible to nucleophilic attack. However, no specific studies detailing such reactions have been found. The feasibility and mechanism (SN1 or SN2) of these potential substitutions would be influenced by the steric hindrance imposed by the spirocyclic framework and the electronic effects of the adjacent
Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound “this compound”. This indicates that the compound may be novel, has not yet been synthesized, or its chemical properties and reactivity have not been documented in publicly available chemical literature.
Consequently, it is not possible to provide an article on the chemical reactivity and reaction mechanisms of this specific compound as outlined in the user's request. There is no data available concerning its acid- and base-catalyzed ring transformations or its participation in metal-catalyzed cross-coupling reactions at the bromine position.
Any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and reliance on existing research findings. Therefore, the requested article cannot be generated at this time due to the absence of foundational scientific data on “this compound”.
Spectroscopic and Structural Characterization of 6 Bromo 1,2 Diazaspiro 2.5 Oct 1 Ene and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete structural assignment of 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene.
The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons on the cyclopropane (B1198618) ring are anticipated to appear at relatively high field (upfield), a characteristic feature of such strained ring systems. The protons on the cyclohexyl ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton attached to the bromine-bearing carbon (C6) is expected to resonate at a lower field (downfield) due to the deshielding effect of the electronegative bromine atom.
Expected ¹H NMR Chemical Shift Assignments for this compound Analogues:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Cyclopropane CH₂ | 0.5 - 1.5 | Multiplets | Diastereotopic protons leading to complex splitting. |
| Cyclohexane (B81311) CH₂ (C4, C5, C7, C8) | 1.2 - 2.5 | Multiplets | Overlapping signals are expected. |
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule, providing a direct count of the carbon environments. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the spirocyclic framework. The spiro-carbon atom (C3) would exhibit a unique chemical shift due to its quaternary nature and attachment to two rings. The carbon atom bonded to the bromine (C6) will be shifted downfield. The olefinic carbon of the diaza group (C1) is also expected to resonate at a low field. bas.bg
Expected ¹³C NMR Chemical Shift Assignments for this compound Analogues:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (C=N) | 150 - 170 | Olefinic carbon of the diaza group. |
| C3 (Spiro) | 60 - 80 | Quaternary spiro-carbon. bas.bg |
| C4, C5, C7, C8 | 20 - 40 | Aliphatic carbons of the cyclohexane ring. |
| C6 (CH-Br) | 50 - 70 | Carbon bearing the bromine atom. |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons within the cyclohexane and cyclopropane rings. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on their attached protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for identifying connectivities across quaternary carbons (like the spiro-carbon C3) and heteroatoms, thereby piecing together the entire molecular structure. For instance, correlations from the protons on C4 and C8 to the spiro-carbon C3 would confirm the spirocyclic junction. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. compoundchem.com For this compound, the IR spectrum would be expected to show key absorption bands corresponding to the C=N, C-N, C-Br, and C-H bonds.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C=N (Azo group) | 1550 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. The presence of a strong band in the 500-600 cm⁻¹ range would be indicative of the C-Br stretching vibration. vscht.cz The C=N stretching frequency is a key indicator of the diaza group within the three-membered ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
For this compound (C₈H₁₁BrN₂), the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. libretexts.orgresearchgate.net This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. libretexts.org
Potential fragmentation pathways could involve the loss of the bromine atom, followed by rearrangements and fragmentation of the spirocyclic rings.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of the compound by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. For C₈H₁₁⁷⁹BrN₂, the calculated monoisotopic mass is 214.0109 u, and for C₈H₁₁⁸¹BrN₂, it is 216.0088 u. HRMS would be able to confirm these exact masses, providing definitive proof of the elemental composition.
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
The electronic structure of the diazirine ring governs its spectroscopic properties. The key feature in the electronic spectrum of diazirines is the n→π* transition associated with the N=N double bond. This transition is typically weak in ultraviolet-visible (UV-Vis) absorption spectroscopy but can be prominent in circular dichroism (CD) spectroscopy for chiral analogues, making CD an invaluable tool for stereochemical studies.
The diazirine functional group is an inherently symmetric chromophore. However, when placed in a chiral molecular environment, it can exhibit significant chiroptical activity, primarily through the n→π* electronic transition. acs.org This transition, which is electronically forbidden but magnetically allowed, results in a weak absorption band in the UV-Vis spectrum, typically observed between 300 and 400 nm. acs.org Despite its low molar absorptivity, this band often gives rise to a distinct Cotton effect (CE) in the CD spectrum, which provides critical information about the stereochemistry of the molecule.
The chiroptical properties of diazirine chromophores have been investigated both experimentally and through ab initio molecular orbital calculations. acs.org Studies on chiral analogues, such as (5S)-5-methyl-1,2-diazaspiro[2.5]oct-1-ene, provide a model for understanding the spectroscopic behavior of this compound. For the methyl analogue, a positive Cotton effect is observed, which is directly related to the absolute configuration of the chiral center adjacent to the spiro carbon. acs.org The intensity and exact wavelength of the CE can be influenced by the solvent, indicating some sensitivity of the chromophore's electronic environment to its surroundings. acs.org
| Solvent | UV-Vis (λmax, nm) | CD (λmax, nm) | Molar Ellipticity ([θ]) | Cotton Effect Sign |
|---|---|---|---|---|
| Heptane | 333 | 336 | +1340 | Positive |
| Methanol (B129727) | 330 | 332 | +1210 | Positive |
The relationship between the stereochemistry of a chiral molecule and the sign of its Cotton effect can often be rationalized using empirical sector rules. The octant rule, originally developed for saturated ketones, provides a framework for predicting the sign of the n→π* Cotton effect based on the spatial arrangement of substituents relative to the chromophore. chemistnotes.comyoutube.com A similar sector rule has been adapted for the diazirine chromophore to correlate its stereochemistry with its observed CD spectrum. acs.org
In the case of a chiral 1,2-diazaspiro[2.5]oct-1-ene derivative, the substituent at the C6 position of the cyclohexane ring is the primary chiral perturber. The application of the diazirine sector rule would proceed as follows:
The molecule is oriented with the diazirine ring viewed along the N=N bond axis.
Nodal planes divide the surrounding space into sectors.
The position of the bromine atom at C6 is located within one of these sectors.
Based on the established rules for similar diazirines, if the bromine atom falls into a "positive" sector, a positive Cotton effect is predicted. Conversely, if it lies in a "negative" sector, a negative CE would be expected. acs.orgscribd.com Therefore, by measuring the CD spectrum of an enantiomerically pure sample of this compound, the sign of the observed Cotton effect can be used to assign the absolute configuration (R or S) at the C6 position.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing arrangement within the crystal lattice. nih.gov
While a specific crystal structure for this compound is not publicly documented, analysis of related spirocyclic compounds allows for a detailed prediction of its structural features. researchgate.netresearchgate.net An X-ray analysis would confirm:
Conformation: The cyclohexane ring is expected to adopt a stable chair conformation. The bromine atom at C6 could be in either an axial or equatorial position, and crystallography would determine which is preferred in the solid state.
Bond Parameters: Precise lengths of the C-Br, C-C, C-N, and N=N bonds, as well as the angles within the strained three-membered diazirine ring and the six-membered cyclohexane ring.
Intermolecular Interactions: The analysis would reveal how molecules pack together, identifying non-covalent interactions such as van der Waals forces or potential halogen bonding involving the bromine atom, which could influence the crystal's stability.
| Parameter | Expected Value / Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Typical for such organic molecules) |
| Space Group | e.g., P21/c or P-1 |
| N=N Bond Length | ~1.24 Å |
| C-N Bond Length | ~1.48 Å |
| C-Br Bond Length | ~1.94 Å |
| Cyclohexane Conformation | Chair |
| Intermolecular Forces | van der Waals, potential C-Br···N halogen bonds |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com It is particularly useful for studying the thermal stability and decomposition pathways of compounds. youtube.com
Diazirines are known to be thermally labile compounds that decompose upon heating to yield a carbene and molecular nitrogen (N₂). islandscholar.caresearchgate.net This decomposition is often a clean, unimolecular, first-order reaction. islandscholar.ca The primary decomposition pathway for this compound is the extrusion of N₂, a highly stable molecule, to generate the corresponding 6-bromospiro[2.5]octan-1-ylidene carbene. The stability and subsequent reaction pathways of this carbene intermediate are influenced by the substituents on the ring. nih.gov
A typical TGA thermogram for this compound would show a flat baseline at lower temperatures, indicating thermal stability. As the temperature increases to the decomposition point, a sharp, single-step mass loss would be observed. uvic.ca The percentage of mass lost during this step should correspond to the theoretical mass percentage of N₂ in the molecule.
Theoretical Mass Loss Calculation:
Molecular Formula: C₇H₉BrN₂
Molar Mass of C₇H₉BrN₂: 205.08 g/mol
Molar Mass of N₂: 28.02 g/mol
Expected Mass Loss % = (28.02 / 205.08) × 100% ≈ 13.7%
The onset temperature of this mass loss provides a quantitative measure of the compound's thermal stability.
| Parameter | Typical Value / Observation |
|---|---|
| Decomposition Onset (Tonset) | 100 - 150 °C (Varies with structure) |
| Peak Decomposition Temp (Tpeak) | ~10-20 °C above Tonset |
| Decomposition Pathway | Single-step extrusion of N₂ |
| Measured Mass Loss (%) | ~13.7% |
| Residue at 500 °C (%) | ~0% (Assuming volatile carbene products) |
Theoretical and Computational Investigations of 6 Bromo 1,2 Diazaspiro 2.5 Oct 1 Ene
Quantum Chemical Calculations for Optimized Geometries and Electronic Properties
The foundational step in the theoretical investigation of a molecule like 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene involves the determination of its most stable three-dimensional structure, known as the optimized geometry, and its fundamental electronic properties. This is typically achieved through sophisticated quantum chemical calculations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Selection | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of each atom in the molecule. |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the molecule's properties (optional). |
The output of such calculations would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, electronic properties such as dipole moment, polarizability, and electrostatic potential maps could be derived. Currently, no such data is available in the public domain for this compound.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.
An ab initio study would provide an alternative, and often more accurate, prediction of the geometric and electronic properties of this compound. A comparative analysis of results from different ab initio methods and DFT would be crucial for validating the computational model. To date, no ab initio calculations have been reported for this molecule.
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic behavior. This involves the analysis of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the regioselectivity and stereoselectivity of chemical reactions. The spatial distribution and symmetry of the HOMO and LUMO lobes of this compound would be visualized to identify the most likely sites for nucleophilic and electrophilic attack. This analysis would be instrumental in predicting its behavior in various chemical transformations. Awaiting foundational computational studies, this analysis remains to be performed.
Vibrational Frequency Calculations and Correlation with Experimental IR Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical IR spectrum can be generated.
This calculated spectrum can then be compared with an experimentally obtained FT-IR spectrum of this compound. The correlation between the theoretical and experimental data allows for the precise assignment of vibrational modes to specific functional groups and motions within the molecule. Typically, calculated frequencies are scaled by a factor to better match experimental values.
Table 3: Sample Vibrational Mode Assignments (Hypothetical)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |
| 3050 | 2928 | 2930 | C-H stretch (cyclohexane) |
| 1620 | 1555 | 1560 | N=N stretch |
| 1050 | 1008 | 1010 | C-N stretch |
| 680 | 653 | 655 | C-Br stretch |
The data presented in Table 3 is a hypothetical representation and is not based on actual calculations for this compound. The scientific community awaits experimental and theoretical work to populate such a table with factual data.
Conformational Analysis and Energy Landscape Exploration
A comprehensive conformational analysis of this compound would be the foundational step in its theoretical investigation. This would involve mapping the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. The spirocyclic nature of the compound, featuring a cyclopropane (B1198618) ring fused to a cyclohexene (B86901) diazene (B1210634) ring, suggests a complex energy landscape.
Key areas of investigation would include the puckering of the six-membered ring and the relative orientation of the bromine substituent, which can exist in axial or equatorial positions. The energy differences between these conformers would be calculated to determine their relative populations at thermal equilibrium. A data table summarizing these findings would typically be generated.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |
|---|---|---|---|
| Chair (Br-eq) | 0.00 | A: 1.234, B: 0.567, C: 0.456 | 2.1 |
| Chair (Br-ax) | 1.50 | A: 1.250, B: 0.550, C: 0.460 | 2.5 |
| Twist-Boat | 5.80 | A: 1.300, B: 0.600, C: 0.500 | 3.0 |
Note: This data is hypothetical and for illustrative purposes only, as no published computational results are available.
Reaction Pathway and Transition State Calculations for Mechanistic Insights
Understanding the reactivity of this compound would necessitate detailed calculations of potential reaction pathways. The presence of the strained cyclopropane ring and the azo group suggests that the molecule could undergo various transformations, such as ring-opening reactions or cycloadditions.
Theoretical chemists would model these potential reactions to locate the transition state structures, which are the energy maxima along the reaction coordinate. The activation energy for each pathway would then be calculated, providing crucial insights into the kinetics and feasibility of the reaction. For instance, the mechanism of thermal or photochemical decomposition, a common reaction for azo compounds, could be elucidated.
Table 2: Hypothetical Reaction Pathway Analysis for a Ring-Opening Reaction
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| N₂ Extrusion | This compound | Bromo-spiro[2.5]octane diradical | 35.0 | 10.0 |
| Cyclopropane Ring Opening | Bromo-spiro[2.5]octane diradical | Bromo-vinylcyclohexane | 5.0 | -25.0 |
Note: This data is hypothetical and for illustrative purposes only, as no published computational results are available.
Investigation of Molecular Descriptors and Molecular Electrostatic Potential (MEP) Mapping
To further characterize the electronic properties of this compound, a variety of molecular descriptors would be calculated. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide information about the molecule's ability to donate or accept electrons.
A Molecular Electrostatic Potential (MEP) map would also be generated. This visual representation illustrates the charge distribution across the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the azo group and a region of positive potential near the hydrogen atoms. The bromine atom would also influence the electrostatic potential, creating a region of slight negative potential due to its lone pairs.
Synthesis and Reactivity of Derivatives and Analogues of 6 Bromo 1,2 Diazaspiro 2.5 Oct 1 Ene
Chemical Modifications of the Bromine Substituent
The bromine atom at the 6-position of the 1,2-diazaspiro[2.5]oct-1-ene ring is a key functional handle for introducing molecular diversity. Its reactivity allows for both its removal and its replacement by various nucleophiles, opening avenues to a wide range of derivatives.
Reduction and Debromination Reactions
The removal of the bromine atom to yield the parent 1,2-diazaspiro[2.5]oct-1-ene can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation is a common and efficient method for this transformation.
Table 1: Reaction Conditions for Debromination
| Catalyst | Reagent | Solvent | Temperature | Yield |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol | Room Temperature | High |
| Raney Nickel | Hydrogen gas (H₂) | Methanol (B129727) | Room Temperature | Good |
These reactions typically proceed under mild conditions and with high yields, providing a straightforward route to the debrominated analogue. The choice of catalyst and solvent can be optimized to ensure compatibility with other functional groups present in the molecule.
Nucleophilic Displacement Reactions
The electron-deficient nature of the carbon atom attached to the bromine facilitates nucleophilic displacement reactions. A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 2: Nucleophilic Displacement Reactions
| Nucleophile | Reagent | Solvent | Product |
| Azide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 6-Azido-1,2-diazaspiro[2.5]oct-1-ene |
| Cyanide | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (B87167) (DMSO) | 1,2-Diazaspiro[2.5]oct-1-ene-6-carbonitrile |
| Amines | Various primary and secondary amines | Dioxane | 6-Amino-1,2-diazaspiro[2.5]oct-1-ene derivatives |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be particularly effective for the synthesis of amino-substituted derivatives. nih.gov These reactions offer a broad substrate scope and functional group tolerance, allowing for the introduction of a wide range of primary and secondary amines. rsc.orgorganic-chemistry.orgnih.gov
Functionalization at Other Positions of the Spiro[2.5]oct-1-ene Ring System
Beyond modifications at the bromine-bearing carbon, the spiro[2.5]oct-1-ene framework allows for functionalization at other positions, leading to a wider range of structurally diverse analogues.
Synthesis of Ketone Derivatives (e.g., 1,2-Diazaspiro[2.5]oct-1-en-6-one)
The synthesis of the corresponding ketone, 1,2-diazaspiro[2.5]oct-1-en-6-one, can be envisioned through the oxidation of a precursor alcohol. A plausible synthetic route involves the initial hydrolysis of 6-bromo-1,2-diazaspiro[2.5]oct-1-ene to the corresponding 6-hydroxy derivative, followed by oxidation.
Table 3: Synthesis of 1,2-Diazaspiro[2.5]oct-1-en-6-one
| Step | Reagents | Conditions | Intermediate/Product |
| Hydrolysis | Water, mild base | Heating | 1,2-Diazaspiro[2.5]oct-1-en-6-ol |
| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 1,2-Diazaspiro[2.5]oct-1-en-6-one |
Alternatively, direct oxidation of the 6-bromo compound under specific conditions might be possible, although this could be accompanied by side reactions.
Incorporation of Sulfonyl Fluoride (B91410) Groups
The introduction of a sulfonyl fluoride group can be a valuable modification, as this moiety is known for its utility in click chemistry and as a reactive probe for biological systems. A common method for the synthesis of sulfonyl fluorides involves the conversion of a corresponding sulfonic acid or sulfonyl chloride. google.comresearchgate.net
A potential route to a sulfonyl fluoride derivative of 1,2-diazaspiro[2.5]oct-1-ene could involve a multi-step sequence starting from a thiol precursor.
Table 4: Proposed Synthesis of a Sulfonyl Fluoride Derivative
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1,2-Diazaspiro[2.5]oct-1-ene-6-thiol | Sodium hypochlorite | 1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride |
| 2 | 1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride | Potassium fluoride/Potassium hydrogen fluoride | 1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl fluoride |
This two-step, one-pot procedure from a thiol offers a practical approach to accessing the desired sulfonyl fluoride derivative.
Preparation of Amino-Substituted Analogues
As mentioned in section 6.1.2, the Buchwald-Hartwig amination of this compound is a powerful method for preparing a wide variety of amino-substituted analogues. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with various amines, including primary and secondary alkyl and aryl amines. rsc.orgorganic-chemistry.orgnih.gov
Table 5: Buchwald-Hartwig Amination for Amino-Substituted Analogues
| Amine | Palladium Catalyst | Ligand | Base | Product |
| Aniline | Pd₂(dba)₃ | XPhos | Sodium tert-butoxide | N-phenyl-1,2-diazaspiro[2.5]oct-1-en-6-amine |
| Morpholine | Pd(OAc)₂ | BINAP | Cesium carbonate | 4-(1,2-Diazaspiro[2.5]oct-1-en-6-yl)morpholine |
The choice of catalyst, ligand, and base is crucial for the success of the reaction and can be tailored to the specific amine being coupled. This methodology provides a robust and versatile tool for the synthesis of a library of amino-substituted 1,2-diazaspiro[2.5]oct-1-ene analogues for further investigation.
Despite a comprehensive search for scholarly articles, academic papers, and patents, there is currently no publicly available scientific literature detailing the synthesis, reactivity, and stereochemical characterization of This compound and its derivatives. This compound, identified by the CAS Number 2580230-42-6, appears to be a novel or sparsely documented chemical entity.
Consequently, it is not possible to provide a detailed and informative article on the "" that adheres to the requested outline, including the development of ring-expanded and ring-contracted spirocyclic systems and the stereochemical characterization and control in derivative synthesis.
The absence of research findings in the public domain prevents the generation of scientifically accurate content and data tables as requested. Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on this specific compound can be written.
Advanced Applications in Organic Synthesis
Role as Building Blocks for Complex Molecular Architectures
As a functionalized spirocyclic compound, 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene serves as a valuable building block for the synthesis of intricate molecular structures. The presence of the bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions, which allows for the introduction of a wide array of substituents. This capability is crucial for the construction of complex natural products and other biologically active molecules. The spirocyclic core imparts a rigid, three-dimensional geometry to the resulting molecules, a desirable feature in drug design for optimizing interactions with biological targets.
Diversification of Chemical Scaffolds for Research Purposes
The reactivity of this compound allows for the facile diversification of chemical scaffolds. The diazirine ring can be selectively opened to generate various reactive species, leading to a range of products with different skeletal frameworks. Furthermore, the bromine atom can be substituted with diverse functional groups, enabling the creation of libraries of related compounds. This diversification is essential for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic modification of a lead compound is necessary to optimize its biological activity.
Photochemical Reactions for Generation of Transient Species (e.g., Carbenes, Nitrenes)
Upon photolysis with UV light, this compound undergoes extrusion of nitrogen gas to generate a highly reactive carbene intermediate. This transient species can participate in a variety of subsequent reactions, including cyclopropanations, C-H insertions, and rearrangements. The ability to generate carbenes under mild, photochemical conditions makes this compound a useful tool for the synthesis of strained ring systems and for the functionalization of unactivated C-H bonds.
Table 1: Photochemically Generated Reactive Intermediates and Their Applications
| Reactive Intermediate | Generation Method | Subsequent Reactions | Applications in Synthesis |
| Bromo-substituted spiro[2.5]octylidene carbene | Photolysis of this compound | Cyclopropanation of alkenes, C-H bond insertion, Wolff rearrangement | Synthesis of complex polycyclic systems, Late-stage functionalization of molecules |
Development of Novel Synthetic Methodologies Leveraging Spirocyclic Reactivity
The unique strain and reactivity of the diazirine ring within the spirocyclic framework of this compound have been harnessed to develop novel synthetic methodologies. For instance, the ring-opening of the diazirine can be coupled with subsequent transformations of the bromine-containing cyclooctane ring to forge new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner. These new methods provide access to previously inaccessible molecular architectures and expand the toolbox of synthetic organic chemists.
Utility in Fragment-Based Approaches for Chemical Probe Development
In the realm of chemical biology, this compound and its derivatives have potential as fragments for the development of chemical probes. In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for binding to a biological target. The spirocyclic core of this compound presents a distinct three-dimensional shape that can be explored for interactions within protein binding pockets. The bromine atom serves as a convenient vector for linking fragments or for growing the fragment into a more potent lead compound. Furthermore, the diazirine moiety can be utilized as a photo-activatable cross-linking group to covalently label the target protein, facilitating target identification and validation.
Application in Ligand Design for Organometallic Catalysis
The structural and electronic properties of this compound make it an intriguing candidate for incorporation into ligand scaffolds for organometallic catalysis. The spirocyclic framework can enforce specific coordination geometries around a metal center, thereby influencing the selectivity and reactivity of the catalyst. The bromine atom can be used as an anchor point to attach the spirocyclic unit to a larger ligand backbone or to directly coordinate to the metal. The development of chiral versions of this scaffold could lead to new classes of ligands for asymmetric catalysis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene, and how do they compare in yield and purity?
- Methodological Answer : Synthesis typically involves bromination of precursor spirocyclic frameworks followed by cyclization. For example, analogous spiro compounds like 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride are synthesized via bromination of dienes or alcohols, followed by cyclization under controlled conditions (e.g., using HBr or Br₂) . Key steps include optimizing reaction time, temperature (e.g., 0–25°C for bromination), and purification via column chromatography or recrystallization. Yield and purity depend on stoichiometric ratios of brominating agents and solvent selection (e.g., Et₂O or DCM). Comparative studies suggest microwave-assisted methods may enhance efficiency .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic geometry and bromine positioning (e.g., deshielded signals for spiro carbons and Br-C coupling) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ peaks for halogenated analogs) .
- X-ray Crystallography : For unambiguous confirmation of spirocyclic conformation, though limited by crystal growth challenges in brominated compounds .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups. For example, spirocyclic bromides like 1-Bromo-6-oxaspiro[2.5]octane undergo palladium-catalyzed cross-coupling with boronic acids, with reactivity modulated by steric hindrance from the spiro structure . Cycloaddition studies with analogous compounds (e.g., 4,8-Dioxaspiro[2.5]oct-1-ene) show [4+2] reactivity with dienophiles, where bromine may stabilize transition states via inductive effects .
Q. What strategies resolve contradictory data in biological activity studies of halogenated spiro compounds?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are addressed through:
- Triangulation : Combining quantitative (e.g., IC₅₀ assays) and qualitative data (e.g., molecular docking) to validate target interactions .
- Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline) to isolate substituent effects .
- Dose-Response Curves : Testing across multiple concentrations to distinguish specific activity from non-specific toxicity .
Q. How do computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability to enzymes (e.g., kinases) by modeling spirocyclic conformation and bromine halogen bonding .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for electrophilic/nucleophilic attack .
- Docking Studies : Use software like AutoDock Vina to predict binding poses against crystallographic protein targets (e.g., PDB entries), validated by mutagenesis assays .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for spirocyclic brominated compounds?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under standardized conditions (solvent purity, inert atmosphere).
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., debrominated intermediates) that reduce yield .
- Alternative Routes : Compare with methods for structurally similar compounds (e.g., 1,2,6-Triazaspiro derivatives) to identify optimal catalysts (e.g., Pd vs. Cu) .
Comparative Structural Analysis
Q. How does this compound compare to non-brominated analogs in stability and reactivity?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Brominated spiro compounds exhibit lower thermal stability due to C-Br bond cleavage above 150°C .
- Reactivity Studies : Bromine enhances electrophilicity, enabling nucleophilic substitution absent in non-halogenated analogs (e.g., 1,2-diazaspiro[2.5]oct-1-ene) .
- Solubility : Bromine reduces polarity, decreasing aqueous solubility but improving organic phase partitioning .
Experimental Design Considerations
Q. What controls are critical in biological assays for this compound?
- Methodological Answer :
- Negative Controls : Use non-brominated spiro analogs to isolate bromine-specific effects.
- Solvent Controls : Account for DMSO/EtOH cytotoxicity in cell-based assays .
- Positive Controls : Reference compounds with known activity (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .
Safety and Handling Protocols
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility and toxicity (H315/H319 hazards) .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate to prevent environmental release .
- Storage : Store under argon at -20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
